![molecular formula C30H32N2O6S B3004217 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid CAS No. 2137143-01-0](/img/structure/B3004217.png)
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a fluoren-9-ylmethoxycarbonyl (Fmoc) group . The Fmoc group is commonly used in chemistry to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups . It can be conveniently removed by the action of triethylamine in dry pyridine solution .
Chemical Reactions Analysis
The Fmoc group in the compound can react with a variety of acid- and base-labile protecting groups . It can be removed by the action of triethylamine in dry pyridine solution .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of peptide-based drugs. Its structure allows for the introduction of a thiophene moiety into peptides, which can enhance the binding affinity and specificity of the drug to its target .
Biochemistry
Biochemists employ this compound for studying protein interactions. The fluorenylmethyloxycarbonyl (Fmoc) group is particularly useful in solid-phase peptide synthesis, where it serves as a temporary protection group for amino acids during the assembly of peptides .
Pharmacology
Pharmacological research uses this compound to develop new therapeutic agents. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its presence in this compound facilitates the synthesis of pharmacologically active molecules .
Organic Synthesis
Organic chemists value this compound for its versatility in synthesis. It can be used to introduce both Fmoc and Boc protected amino groups into organic molecules, which are pivotal in the multi-step synthesis of complex organic compounds .
Analytical Chemistry
In analytical chemistry, this compound’s derivatives are used as standards or reagents in chromatography and mass spectrometry. They help in the identification and quantification of biomolecules in complex mixtures .
Chemical Engineering
Chemical engineers might explore the use of this compound in the design of process flows for the large-scale production of pharmaceuticals. Its stability under various conditions makes it a candidate for studies on optimization of reaction pathways .
Material Science
The thiophene ring present in the compound is of interest in material science, particularly in the development of organic semiconductors. Thiophene derivatives are known for their conductive properties and are used in the creation of organic thin-film transistors .
Proteomics
Lastly, in proteomics, this compound is used in the labeling of peptides and proteins for mass spectrometric analysis. The Fmoc group can be cleaved under mild basic conditions, allowing for the selective release and identification of peptides in complex biological samples .
Orientations Futures
Propriétés
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6S/c1-30(2,3)38-28(35)31-15-14-19(16-31)32(17-20-12-13-26(39-20)27(33)34)29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,19,25H,14-18H2,1-3H3,(H,33,34)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYPTFOVJNRRQD-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

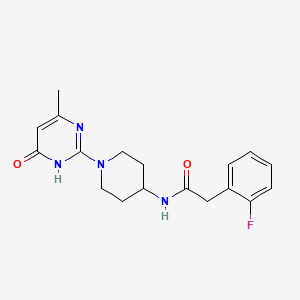

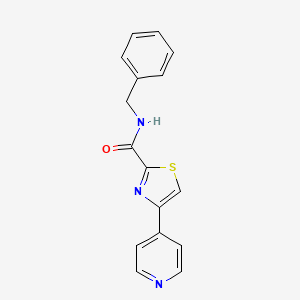
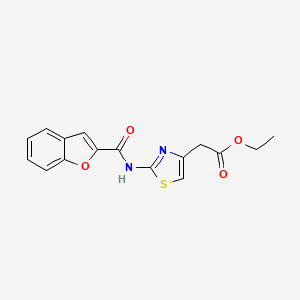
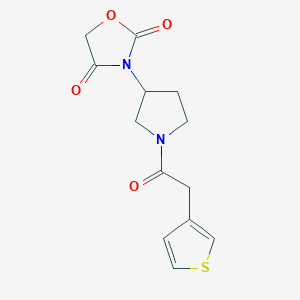
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B3004142.png)
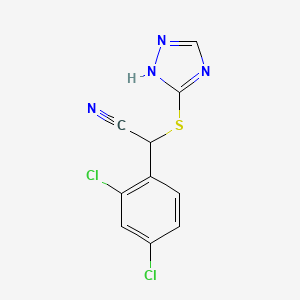

![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)

![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)
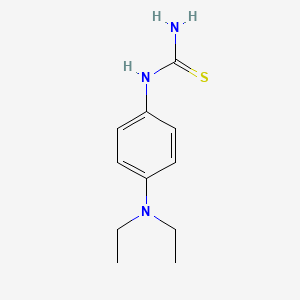
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3004155.png)
![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)